molecular formula C15H10ClFN2O B1617316 3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone CAS No. 49579-12-6

3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone

Cat. No. B1617316
CAS RN: 49579-12-6
M. Wt: 288.7 g/mol
InChI Key: TYDLGASFRRAUKQ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone, also known as MF-Tricyclic (MFT) is a synthetic compound derived from quinazolinone, a heterocyclic compound with a wide range of biological activities. MFT has been found to have a number of applications in the scientific research field, including as an inhibitor of protein tyrosine phosphatases, as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX).

Scientific Research Applications

Antitumor Activities

One of the key applications of this compound and its derivatives is in the realm of antitumor research. The farnesyl protein transferase inhibitor, a derivative of quinazolinone, has shown significant antitumor effects following oral administration in mice, highlighting its potential for cancer treatment (Venet, End, & Angibaud, 2003). Additionally, quinazolinone derivatives have been evaluated for their cytotoxic activities against human tumor cell lines, with some compounds demonstrating favorable cytotoxicity (Gürsoy & Karalı, 2003). These findings suggest the compound's derivatives as promising candidates for antitumor agents.

Antimicrobial Properties

Quinazolinone derivatives have also been explored for their antimicrobial potential. A study on quinazolinone peptide derivatives reported moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kapoor, Nabi, Gupta, & Gupta, 2017). This suggests that peptide derivatives of quinazolinone could serve as a foundation for developing new antimicrobial agents.

Development of Fluorescent Chemical Sensors

Another noteworthy application is the development of fluorescent chemical sensors. A particular study used a quinazolinone derivative as a fluoroionophore for Fe(3+) sensitive optochemical sensor, demonstrating its utility in detecting iron ions with high selectivity and sensitivity (Xiaobing Zhang, Cheng, Wei-Jun Zhang, Shen, & Yu, 2007). This application is crucial for environmental monitoring and biomedical research, where the precise detection of specific ions is necessary.

properties

IUPAC Name

3-(2-chlorophenyl)-6-fluoro-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c1-9-18-13-7-6-10(17)8-11(13)15(20)19(9)14-5-3-2-4-12(14)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDLGASFRRAUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197869
Record name 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone

CAS RN

49579-12-6
Record name 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049579126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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